2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid
CAS No.: 1855889-83-6
Cat. No.: VC6013573
Molecular Formula: C7H9N3O5
Molecular Weight: 215.165
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1855889-83-6 |
|---|---|
| Molecular Formula | C7H9N3O5 |
| Molecular Weight | 215.165 |
| IUPAC Name | 2-(3-ethoxy-4-nitropyrazol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C7H9N3O5/c1-2-15-7-5(10(13)14)3-9(8-7)4-6(11)12/h3H,2,4H2,1H3,(H,11,12) |
| Standard InChI Key | ARMICJZRVTWWSU-UHFFFAOYSA-N |
| SMILES | CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s core structure consists of a 1H-pyrazole ring substituted with an ethoxy group (-OCH₂CH₃) at position 3 and a nitro group (-NO₂) at position 4. The acetic acid group (-CH₂COOH) is attached to the nitrogen at position 1 of the pyrazole ring. This configuration confers both polar and nonpolar regions, influencing solubility and reactivity .
Molecular Formula: C₈H₉N₃O₅
Molecular Weight: 227.18 g/mol (calculated via PubChem’s molecular formula tool ).
Spectroscopic Signatures
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¹H NMR: The pyrazole proton (H-5) resonates as a singlet near δ 8.2–8.5 ppm due to deshielding by the nitro group. The ethoxy group’s methylene protons appear as a quartet (δ 4.1–4.3 ppm), while the acetic acid’s methylene group shows a singlet near δ 4.7–5.0 ppm .
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¹³C NMR: The carbonyl carbon of the acetic acid moiety resonates near δ 170–175 ppm. The nitro-substituted pyrazole carbon (C-4) appears downfield at δ 140–145 ppm .
Synthetic Pathways and Methodologies
Key Synthetic Routes
The synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid can be inferred from analogous pyrazole derivatives:
Route 1: Nitrofunctionalization of Pyrazole Precursors
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Ethoxy Introduction: 3-Hydroxypyrazole is treated with ethyl bromide in the presence of a base (e.g., K₂CO₃) to form 3-ethoxypyrazole.
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Nitration: The 4-position is nitrated using a nitrating agent (HNO₃/H₂SO₄), yielding 3-ethoxy-4-nitro-1H-pyrazole .
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Acetic Acid Attachment: The pyrazole is alkylated with chloroacetic acid under basic conditions to introduce the acetic acid moiety .
Route 2: Cyclocondensation Strategies
Reactions between hydrazine derivatives and β-keto esters can form the pyrazole ring, followed by post-functionalization steps to introduce ethoxy, nitro, and acetic acid groups .
Optimization Challenges
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Nitration Selectivity: Achieving regioselective nitration at the 4-position requires careful control of reaction conditions (e.g., temperature < 10°C) .
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Acid Stability: The acetic acid group may undergo decarboxylation under high-temperature conditions, necessitating mild reaction environments .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and carboxylic acid groups. Limited solubility in water at neutral pH but increases under basic conditions .
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Thermal Stability: Decomposes above 200°C, with the nitro group contributing to thermal instability .
Acid-Base Behavior
The carboxylic acid group (pKa ≈ 2.5) and pyrazole ring (pKa ≈ 4.5 for NH proton) dictate pH-dependent solubility. Deprotonation occurs in alkaline media, enhancing aqueous solubility .
Analytical Characterization Techniques
Chromatographic Methods
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HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve the compound from impurities .
Spectroscopic Confirmation
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IR Spectroscopy: Strong absorption bands at 1540 cm⁻¹ (NO₂ asymmetric stretch) and 1700 cm⁻¹ (C=O stretch) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 227.1 [M+H]⁺ .
Challenges and Future Directions
Current data gaps include:
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Crystallographic Data: No single-crystal X-ray structures are available, limiting conformational analysis.
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Biological Assays: In vitro and in vivo studies are needed to validate hypothesized applications.
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